molecular formula C14H18N4O3 B7707841 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline

Cat. No.: B7707841
M. Wt: 290.32 g/mol
InChI Key: GELCCCFZBSTDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by researchers at the University of California, San Francisco, and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline involves the inhibition of the Rho GTPase effector proteins, such as ROCK and Dia. These proteins are involved in the regulation of actin cytoskeleton dynamics, which is essential for cell migration and division. By inhibiting the activity of these proteins, this compound disrupts the normal functioning of the Rho GTPase signaling pathway, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in various cell types. It has been shown to inhibit cell migration and invasion in cancer cells, reduce fibrosis in liver and lung tissue, and promote neurite outgrowth in neuronal cells. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline is its specificity for Rho GTPases and their effector proteins, which allows for precise manipulation of the Rho GTPase signaling pathway. However, one limitation of this compound is its relatively low potency, which requires higher concentrations for effective inhibition. Additionally, this compound has been shown to have some off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline. One area of interest is the development of more potent and specific inhibitors of Rho GTPases and their effector proteins. Additionally, further studies are needed to elucidate the role of Rho GTPases in various cellular processes and disease states, which may lead to the development of novel therapeutic strategies. Finally, the potential use of this compound as a diagnostic tool for Rho GTPase-related diseases should be explored.

Synthesis Methods

The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline involves a three-step process that starts with the reaction of 2-nitroaniline with propyl bromide to form N-propyl-2-nitroaniline. This is followed by the reaction of N-propyl-2-nitroaniline with thionyl chloride and triethylamine to form N-propyl-2-chloro-nitroaniline. Finally, the reaction of N-propyl-2-chloro-nitroaniline with 3-isopropyl-1,2,4-oxadiazole-5-thiol yields this compound.

Scientific Research Applications

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline has been extensively used in scientific research to study the role of Rho GTPases in various cellular processes. Rho GTPases are a family of small GTP-binding proteins that play a crucial role in cell migration, cell division, and cell cycle progression. This compound inhibits the activity of Rho GTPases by binding to their effector proteins, thereby preventing downstream signaling events.

Properties

IUPAC Name

2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-4-7-15-11-6-5-10(8-12(11)18(19)20)14-16-13(9(2)3)17-21-14/h5-6,8-9,15H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELCCCFZBSTDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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